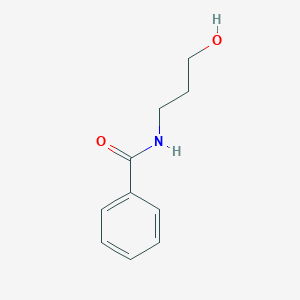

N-(3-hydroxypropyl)benzamide

Description

Properties

IUPAC Name |

N-(3-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUYFPQBFPYPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495138 | |

| Record name | N-(3-Hydroxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13609-09-1 | |

| Record name | N-(3-Hydroxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Reactants : Benzoyl chloride (1.5 mmol) and 3-amino-1-propanol (1.5 mmol) are combined in a 1:1 molar ratio.

-

Solvent System : Chloroform (40 mL) and aqueous NaOH (4%, 1.5 mL) form a biphasic medium, facilitating interfacial reaction dynamics.

-

Temperature : The reaction is conducted in an ice bath (0–5°C) to minimize side reactions such as hydrolysis of the acyl chloride.

-

Stirring : Vigorous stirring for 45 minutes ensures efficient mixing and contact between phases.

Work-up and Purification

-

Quenching : The reaction mixture is diluted with water to separate organic and aqueous layers.

-

Extraction : The aqueous phase is extracted with chloroform (2 × 10 mL) to recover residual product.

-

Drying : Combined organic layers are dried over anhydrous Na₂SO₄.

-

Purification : Column chromatography using CH₂Cl₂:MeOH (9:1) yields this compound as a white solid with 95% purity.

Optimization of Reaction Parameters

Temperature Control

Maintaining the reaction at 0–5°C is critical to suppress benzoyl chloride hydrolysis, which competes with amide formation. Elevated temperatures (>10°C) reduce yields by 15–20% due to increased hydrolysis rates.

Solvent Selection

Chloroform’s immiscibility with aqueous NaOH creates a biphasic system that enhances reaction efficiency. Alternatives like dichloromethane or ethyl acetate result in slower reaction kinetics or lower yields (70–80%).

Stoichiometric Ratios

A 1:1 molar ratio of benzoyl chloride to 3-amino-1-propanol prevents excess reagent accumulation, simplifying purification. Deviations from this ratio introduce unreacted starting materials, necessitating additional chromatography steps.

Characterization Data

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃) : δ 1.74–1.79 (m, 2H, CH₂), 3.55–3.59 (m, 2H, CH₂N), 3.68 (t, J = 5.6 Hz, 2H, CH₂OH), 7.25 (bs, 1H, NH), 7.37–7.46 (m, 3H, Ar-H), 7.76 (d, J = 8.4 Hz, 2H, Ar-H).

-

Melting Point : 60–62°C (hexane/ethyl acetate recrystallization).

-

HRMS (ESI) : [M+H]⁺ calculated for C₁₀H₁₃NO₂: 180.1025; found: 180.1022.

Physicochemical Properties

-

Molecular Formula : C₁₀H₁₃NO₂.

-

Appearance : White crystalline solid.

-

Solubility : Soluble in chloroform, methanol, and DMSO; sparingly soluble in water.

Comparative Analysis with Related Hydroxyalkylamides

The general procedure is adaptable to substituted benzamides, with electronic and steric effects influencing yields:

| Compound | Yield (%) | Melting Point (°C) | Key Substitution |

|---|---|---|---|

| This compound | 95 | 60–62 | None |

| 4-Methoxy derivative | 91 | 65–67 | Electron-donating |

| 4-Methyl derivative | 91 | Oil | Steric hindrance |

Electron-donating groups (e.g., methoxy) enhance crystalline stability, while alkyl substituents reduce melting points due to decreased polarity.

Industrial-Scale Considerations

Solvent Recovery

Chloroform’s toxicity and environmental impact necessitate alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) for large-scale production.

Continuous Flow Synthesis

Adopting flow chemistry could reduce reaction times and improve heat management during exothermic acyl chloride reactions.

Challenges and Limitations

-

Acyl Chloride Handling : Requires anhydrous conditions and specialized equipment to prevent hydrolysis.

-

Purification Overhead : Column chromatography remains labor-intensive; crystallization optimization is ongoing.

-

By-product Formation : Trace impurities (<5%) from over-alkylation or hydrolysis necessitate rigorous quality control.

Recent Advances in Methodology

Emergent strategies include enzymatic amidation and microwave-assisted synthesis, though these remain underexplored for this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-hydroxypropyl)benzamide can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form N-(3-hydroxypropyl)benzylamine.

Substitution: The benzamide moiety can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the amide nitrogen, facilitating nucleophilic substitution reactions.

Major Products:

Oxidation: Products include N-(3-oxopropyl)benzamide and N-(3-carboxypropyl)benzamide.

Reduction: The major product is N-(3-hydroxypropyl)benzylamine.

Substitution: Various substituted benzamides, depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis and Materials Science

N-(3-hydroxypropyl)benzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

- Amide Bond Formation : The compound can be synthesized efficiently via amide bond formation, which is a crucial reaction in organic chemistry. For instance, it can be synthesized from ethyl salicylate and various amines, yielding high conversion rates and purity .

- Building Block for Complex Molecules : It acts as a precursor in the synthesis of more complex derivatives, facilitating the development of new materials with specific properties. This includes its use in creating novel hexadentate ligands for chelation applications .

Biological Applications

The biological significance of this compound is highlighted by its potential therapeutic applications.

- Anticancer Research : Recent studies have explored its role in the design of novel anticancer agents. For example, derivatives of this compound have been incorporated into 2,4-dianilinopyrimidine scaffolds to enhance their anticancer activity against non-small cell lung cancer (NSCLC) cells . The structural modifications increase hydrogen bonding interactions, potentially improving efficacy.

- Mechanism of Action : The compound's mechanism involves interactions with biological macromolecules, such as enzymes and receptors. The hydroxypropyl group enhances hydrogen bonding capabilities, while the aromatic system allows for π-π stacking interactions, which are critical for binding to target proteins.

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of this compound derivatives on tumor cells, several compounds exhibited significant inhibition against H1975 NSCLC cells. The selectivity index (SI) values indicated that compounds designed with this moiety showed preferential toxicity towards cancer cells compared to normal cells .

| Compound | SI Value | Activity |

|---|---|---|

| 8a | 24 | High |

| 8b | 15 | Moderate |

| 9a | 19 | High |

Case Study 2: Synthesis and Characterization

The synthesis of this compound has been optimized using microwave-assisted methods, resulting in high yields and reduced reaction times. This method demonstrates the compound's feasibility for large-scale applications in pharmaceutical development .

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

- Synthetic Accessibility : N-(3-hydroxypropyl)benzamide is synthesized in moderate yields (43%) via borane catalysis, while analogues like Rip-B achieve higher yields (80%) due to simpler amine coupling .

- Functional Group Impact : The branched hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances steric bulk, favoring coordination in metal-catalyzed reactions . In contrast, the linear hydroxypropyl chain in this compound improves solubility for downstream modifications.

- Application-Specific Design : Enterobactin analogues (e.g., compound 6a) leverage multiple hydroxypropylbenzamide units for high-affinity iron binding, whereas Rip-B’s dimethoxy groups may enhance blood-brain barrier penetration .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility:

- This compound derivatives (e.g., 2b, 2c) exhibit melting points ranging from 89.6°C to 106°C, influenced by aromatic substituents .

- Compound 6a (enterobactin analogue) is a liquid (68% yield) but converts to a solid (99% yield) upon hydrogenation, highlighting the role of protecting groups in tuning physical states .

Spectroscopic Signatures:

- IR Spectroscopy : The carbonyl stretch (C=O) in this compound appears at ~1650 cm⁻¹, consistent with benzamide derivatives. Analogues with electron-donating groups (e.g., methoxy in Rip-B) show slight shifts (~1640 cm⁻¹) due to reduced carbonyl polarization .

- ¹H NMR : The hydroxypropyl chain’s protons resonate at δ 3.6–1.8 ppm, while bulkier substituents (e.g., cyclopropyl in ) cause upfield shifts due to increased shielding .

Biological Activity

N-(3-hydroxypropyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a hydroxyl group on a propyl chain. This structural arrangement enhances its solubility in polar solvents and may influence its biological interactions.

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| This compound | Structure | Hydroxyl group enhances solubility and potential activity |

| 2-Benzamido-N-(3-hydroxypropyl)benzamide | Structure | Dual aromatic rings contribute to stability |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxypropyl group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets. The benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound's overall activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies . For instance, compounds structurally related to benzamides have demonstrated significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values indicating their potency .

Case Studies

-

Neuroleptic Activity Evaluation

A study evaluated the neuroleptic activity of benzamides, including derivatives similar to this compound. The results indicated a correlation between structural modifications and enhanced inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting a potential application in treating psychotic disorders . -

Antiproliferative Activity

In vitro studies showed that derivatives of this compound exhibited selective antiproliferative effects against cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 1.2 µM against specific cancer types, indicating strong therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Microwave-assisted synthesis , which improves yields and reduces reaction times.

- Conventional organic synthesis techniques , utilizing standard reagents and conditions to achieve the desired product.

Q & A

Q. Basic

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .

- ¹H NMR : Key signals include the benzamide aromatic protons (δ 7.3–8.1 ppm) and hydroxypropyl CH₂ groups (δ 3.3–3.6 ppm). Splitting patterns reveal substituent effects .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 256.1184 for C₁₁H₁₃NO₃) .

How can catalytic hydrogenation be optimized for deprotecting benzyloxy groups in this compound intermediates?

Advanced

For intermediates like 2,3-bis(benzyloxy)-N-(3-hydroxypropyl)benzamide:

- Catalyst loading : 10% Pd/C (0.1 eq.) under H₂ (1 atm) achieves >95% deprotection in MeOH .

- Solvent effects : MeOH > THF due to better H₂ solubility.

- Reaction monitoring : TLC (DCM/MeOH 9:1) to prevent over-reduction.

What purification strategies are effective for isolating this compound derivatives with varying polarities?

Q. Basic

- Column chromatography : Use silica gel with gradients like DCM/MeOH (95:5 to 85:15) for moderate-polarity compounds .

- Recrystallization : Hexane/EtOAC (3:1) for high-melting solids (e.g., 2c, m.p. 104–106°C) .

- Flash chromatography : Ideal for oils (e.g., 2e) using automated systems .

How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

Q. Advanced

Systematic substitution : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups to the benzamide ring to modulate bioavailability .

Biological assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using MIC values .

Molecular docking : Use AutoDock Vina to predict binding affinities with active sites (e.g., PDB: 4DRE) .

What strategies mitigate solubility challenges during in vitro testing of this compound derivatives?

Q. Basic

- Co-solvents : Use DMSO (≤1% v/v) for aqueous buffers.

- Prodrug design : Esterify the hydroxyl group to enhance lipophilicity .

- Micellar systems : Incorporate surfactants (e.g., Tween-80) for hydrophobic analogs .

How can computational tools like SHELX improve crystallographic refinement of this compound structures?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.